molecular formula C21H20N6O2S B2801013 N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-15-7

N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Numéro de catalogue: B2801013
Numéro CAS: 895118-15-7
Poids moléculaire: 420.49
Clé InChI: IHAFVQUCGWJFIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole fused to a 1,2,4-thiadiazole ring, substituted with a 2,5-dimethylphenyl group at the triazole N1-position and a 3-methoxybenzamide moiety at the thiadiazole C5-position.

Propriétés

IUPAC Name

N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-8-9-13(2)17(10-12)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-6-5-7-16(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAFVQUCGWJFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiadiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Methoxybenzamide Group : Enhances solubility and bioavailability.

Structural Formula

The chemical structure can be represented as follows:

\text{N 3 1 2 5 dimethylphenyl 5 methyl 1H 1 2 3 triazol 4 yl 1 2 4 thiadiazol 5 yl}-3-methoxybenzamide}

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against Mycobacterium tuberculosis (Mtb) and reported promising results for similar compounds with IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenIC50 (μM)Reference
IT10Mtb H37Ra2.32
IT06Mtb H37Ra2.03
Compound ANon-tuberculous Mycobacteria>100

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A related study highlighted the importance of structural modifications in enhancing cytotoxic activity against cancer cell lines. The presence of electron-donating groups was found to increase potency significantly .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (μg/mL)Reference
Compound 9NIH/3T31.61
Compound 10A5491.98

The mechanisms through which N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes critical for bacterial and cancer cell survival.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis in target cells.

Case Study 1: Antitubercular Activity

A series of benzo-imidazo-thiazole derivatives were synthesized and tested for their antitubercular activity. The most active derivative demonstrated selective inhibition against Mtb while showing minimal toxicity towards human lung fibroblast cells . This selective action suggests that structural features similar to those in N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide might contribute to its efficacy.

Case Study 2: Anticancer Screening

In another study focused on anticancer activity, various derivatives were screened against multiple cancer cell lines. The results indicated that modifications in the thiadiazole ring significantly influenced cytotoxicity profiles. Compounds with specific substitutions showed enhanced activity against both NIH/3T3 and A549 cell lines .

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The compound is compared to analogs with variations in aryl substituents and heterocyclic linkages (Table 1).

Table 1. Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2,5-Dimethylphenyl, 3-methoxybenzamide ~452 (estimated) Enhanced lipophilicity due to methyl groups; moderate polarity from methoxy
N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide 3,5-Dimethoxyphenyl, 2-methoxybenzamide 452.49 Higher polarity from methoxy groups; potential for hydrogen bonding
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide 3,4-Dimethoxyphenyl, 4-methoxybenzamide ~468 (estimated) Steric hindrance from 3,4-dimethoxy; altered π-π stacking capability
9c () 4-Bromophenyl, acetamide-thiazole Not reported Electrophilic bromo substituent; possible halogen bonding
8a () Acetylpyridinyl, benzamide 414.49 Electron-withdrawing acetyl group; planar pyridine ring

Key Observations :

  • The target compound ’s 2,5-dimethylphenyl group likely improves membrane permeability compared to methoxy-rich analogs (e.g., ), which may favor aqueous solubility but limit passive diffusion.
  • Methoxy positional isomers (e.g., 2-methoxy vs. 4-methoxy in and ) influence electronic distribution and binding interactions. For instance, 3-methoxy in the target compound may optimize steric compatibility with hydrophobic enzyme pockets.

Yield Comparison :

Stability and Metabolic Considerations

  • Methoxy Groups : Increase metabolic susceptibility to demethylation via cytochrome P450 enzymes compared to methyl groups .
  • This scaffold is conserved across all analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.